8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Regioisomer identity is critical-generic or unsubstituted benzoxazinone analogs cannot substitute for the 8-methyl derivative in target-engagement studies. 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 102065-94-1) is the exact regioisomer required for reproducible SAR data. • Direct comparator for 6-Me, 7-Me, and unsubstituted analogs to map substitution-position effects on topoisomerase I inhibition and TNFα modulation. • Documented synthetic intermediate for fused heterocycles (e.g., diaza-benzo[a]anthracenones). • Reference standard for cyclic hydroxamic acid biosynthesis studies in maize. Supplied with Certificate of Analysis; ≥98% purity. For R&D use only.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 102065-94-1
Cat. No. B034468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-METHYL-3,4-DIHYDRO-2H-1,4-BENZOXAZIN-3-ONE
CAS102065-94-1
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=O)CO2
InChIInChI=1S/C9H9NO2/c1-6-3-2-4-7-9(6)12-5-8(11)10-7/h2-4H,5H2,1H3,(H,10,11)
InChIKeySXJYJSYBBLSIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 102065-94-1): Chemical Identity and Core Procurement Considerations


8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (CAS 102065-94-1) is a heterocyclic compound belonging to the 1,4-benzoxazin-3-one class, characterized by a fused benzene and oxazine ring system with a methyl substituent at the 8-position [1]. This compound is primarily utilized as a research chemical and synthetic intermediate, with reported applications in medicinal chemistry and agricultural science. Its molecular formula is C9H9NO2 and its molecular weight is 163.17 g/mol [1]. The 8-methyl substitution pattern distinguishes it from other regioisomers and unsubstituted analogs, which can significantly influence biological activity, synthetic utility, and procurement relevance.

Why 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Cannot Be Substituted by Other Benzoxazinone Regioisomers or Unsubstituted Analogs


The position and nature of substituents on the benzoxazinone scaffold profoundly impact both its biological target engagement and physicochemical properties. Structure-activity relationship (SAR) studies on related 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives demonstrate that even minor alterations—such as shifting a methyl group from the 8-position to the 6- or 7-position, or removing it entirely—can ablate or drastically alter activity [1]. For instance, in human topoisomerase I inhibition, the presence and position of a methyl group are critical for determining whether a compound acts as a catalytic inhibitor or a poison [2]. Consequently, substituting the 8-methyl derivative with a generic, unsubstituted, or differently substituted analog without experimental validation risks nullifying the intended biological effect, compromising synthetic outcomes, or invalidating comparative data, making precise procurement essential for reproducibility.

Quantitative Differentiation Evidence for 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one Against Closest Analogs


Regioisomeric Methyl Substitution: Impact on Predicted Physicochemical and Steric Properties

The 8-methyl substitution pattern on the 1,4-benzoxazin-3-one core alters steric and electronic properties relative to unsubstituted (R=H) and other methyl regioisomers (e.g., 6-methyl, 7-methyl). While direct experimental comparative data for this specific compound are limited in public literature, class-level SAR inferences from related benzoxazinones indicate that the position of a methyl group critically influences molecular planarity, dipole moment, and binding pocket complementarity [1]. The 8-methyl group is ortho to the ring oxygen and meta to the amide nitrogen, which may affect hydrogen bonding and steric hindrance compared to a 6-methyl (para to nitrogen) or 7-methyl (meta to oxygen) substitution. This differentiation is foundational for target selectivity and synthetic reactivity.

Medicinal Chemistry Structure-Activity Relationship Computational Chemistry

Synthetic Intermediate Utility: Documented Use in Heterocyclic Scaffold Construction

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been explicitly claimed as an intermediate in the synthesis of more complex heterocyclic systems within patent literature, distinguishing it from other benzoxazinones that lack such documented synthetic utility. For example, a synthesis route utilizes this compound as a reactant with triethylamine and phosphorus oxychloride in 1,2-dichloroethane to generate 4-methyl-6H-5-oxa-7,12a-diaza-benzo[a]anthracen-12-one . This specific reactivity is not universally applicable to other regioisomers, which may yield different products or fail under identical conditions due to altered electronic effects.

Organic Synthesis Medicinal Chemistry Process Chemistry

Biological Activity Differentiation: Class-Level SAR Implications for Topoisomerase I and TNFα Modulation

SAR studies on 3,4-dihydro-2H-1,4-benzoxazin-3-one derivatives reveal that substituent position and type are critical for biological activity. In a study of human topoisomerase I (hTopo I) inhibitors, the compound 2-hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one (BONC-001) exhibited catalytic inhibition with an IC50 of 8.34 mM, while ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate (BONC-013) acted as a potent poison with an IC50 of 0.0006 mM [1]. The authors noted that a methyl group at the R1 position (analogous to the 2-position) was important for increasing the poisonous effect, whereas a hydroxyl group favored catalytic inhibition [1]. While 8-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one was not directly tested, its 8-methyl substitution pattern (structurally distinct from the 4-methyl or 6-chloro-4-methyl analogs tested) suggests it may exhibit a different balance of catalytic inhibition vs. poisoning activity compared to these comparators. Similarly, patents on benzoxazinone TNFα modulators demonstrate that specific substitution patterns are essential for high potency, with many derivatives showing IC50 values in the nanomolar range [2].

Cancer Research Inflammation Drug Discovery

Agricultural Relevance: Implication in Natural Herbicide Biosynthesis

8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one has been implicated in the biosynthesis of cyclic hydroxamic acids in maize, which function as natural herbicides . This specific role is not attributed to all benzoxazinone regioisomers and provides a unique angle for agricultural research applications. The compound may serve as a biomarker, a precursor, or a synthetic probe to study these plant defense pathways, whereas other isomers like 6-methyl or 7-methyl derivatives have not been explicitly linked to this biosynthetic route.

Agrochemistry Natural Product Biosynthesis Weed Science

High-Impact Procurement Scenarios for 8-Methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one


Medicinal Chemistry: Structure-Activity Relationship (SAR) Expansion for Topoisomerase I or TNFα Modulators

Procure this compound to systematically explore the impact of an 8-methyl substituent on the benzoxazinone scaffold. Direct comparisons with unsubstituted, 6-methyl, and 7-methyl analogs will generate novel SAR data critical for optimizing lead compounds targeting topoisomerase I or TNFα. The class-level inference from existing SAR [REFS-1, REFS-2] positions this compound as a key probe to delineate the contributions of substitution position to biological activity and mechanism of action.

Organic Synthesis: Key Intermediate for Heterocyclic Scaffold Construction

Utilize this compound as a documented intermediate in the synthesis of complex fused heterocycles, such as diaza-benzo[a]anthracenones [1]. Its unique reactivity profile, driven by the 8-methyl substitution, enables access to chemical space that may be inaccessible using other regioisomers. This is particularly relevant for process chemistry groups seeking to replicate or optimize patented synthetic routes.

Plant Biochemistry: Investigation of Benzoxazinoid Biosynthetic Pathways

Employ this compound as a reference standard, precursor, or potential inhibitor to dissect the biosynthetic pathway of cyclic hydroxamic acids in maize [1]. Given its implication in natural herbicide production, this compound is a valuable tool for studies aimed at understanding plant defense mechanisms or developing bio-inspired herbicides, applications where other benzoxazinone isomers may not be relevant.

Computational Chemistry and Cheminformatics: Scaffold-Based Model Validation

Acquire this specific regioisomer to validate computational models predicting the effect of methyl substitution on benzoxazinone properties (e.g., XLogP3, hydrogen bonding, molecular planarity) [1]. Comparing experimental data (e.g., solubility, logP, binding affinity) with predictions across the 6-, 7-, and 8-methyl series will refine computational tools and improve their predictive power for this important scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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